molecular formula C21H18N6O3S B2554601 Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 868967-71-9

Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

Cat. No.: B2554601
CAS No.: 868967-71-9
M. Wt: 434.47
InChI Key: ZTOGEJPXIXXXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolo[4,3-b]pyridazine core substituted with a pyridin-2-yl group at position 3, a thioacetamido linker at position 6, and an ethyl benzoate moiety at the para position.

Properties

IUPAC Name

ethyl 4-[[2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3S/c1-2-30-21(29)14-6-8-15(9-7-14)23-18(28)13-31-19-11-10-17-24-25-20(27(17)26-19)16-5-3-4-12-22-16/h3-12H,2,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOGEJPXIXXXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a complex organic compound that incorporates a 1,2,4-triazole moiety, which has been extensively studied for its diverse biological activities. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₉H₂₁N₇O₃S
  • Molecular Weight : 427.5 g/mol

The presence of the 1,2,4-triazole core is significant as it is known to enhance the biological activity of various compounds.

Antibacterial Activity

  • Mechanism of Action : The antibacterial properties of triazole derivatives often involve inhibition of bacterial DNA synthesis and disruption of cell wall integrity. Studies indicate that compounds containing the triazole ring exhibit significant activity against a range of Gram-positive and Gram-negative bacteria.
  • Research Findings :
    • A study demonstrated that derivatives with the triazole structure showed remarkable antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. For instance, some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .
    • Another investigation highlighted that modifications in the triazole structure could lead to enhanced selectivity and potency against resistant bacterial strains .
  • Case Studies :
    • In vitro assays have shown that specific modifications in the this compound structure can lead to increased antibacterial efficacy. For instance, substituents at the 3-position of the triazole ring significantly influenced its activity against Pseudomonas aeruginosa .

Antifungal Activity

The antifungal potential of 1,2,4-triazoles is well-documented. This compound has shown promising antifungal activity:

  • Mechanism : The compound likely disrupts fungal cell membrane integrity and inhibits ergosterol synthesis.
  • Findings : Research indicates that triazole derivatives exhibit potent antifungal effects against species such as Candida albicans and Aspergillus fumigatus .

Anticancer Activity

  • Cytotoxicity Studies : Recent studies have evaluated the cytotoxic effects of triazole-containing compounds against various cancer cell lines. For example:
    • This compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC₅₀ values in low micromolar ranges .
  • Mechanisms : The anticancer mechanisms are thought to involve induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Anti-inflammatory Properties

The anti-inflammatory effects of triazole derivatives are gaining attention:

  • Research Evidence : In vivo studies have shown that certain derivatives can reduce inflammation markers in animal models . The presence of thioacetamido groups in the structure may contribute to this activity.

Summary Table of Biological Activities

Biological ActivityTarget Organisms/CellsMechanism
AntibacterialE. coli, S. aureus, B. subtilisInhibition of DNA synthesis
AntifungalC. albicans, A. fumigatusDisruption of cell membrane
AnticancerMCF-7 cellsInduction of apoptosis
Anti-inflammatoryVarious modelsReduction in inflammatory markers

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the triazole and pyridazine frameworks exhibit significant anticancer activity. For instance, derivatives of 1,2,4-triazole have been reported to possess chemopreventive and chemotherapeutic effects against various cancer types. These compounds often act by inhibiting specific enzymes or pathways involved in tumor growth and proliferation .

Antimicrobial Activity

Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate has demonstrated promising antimicrobial properties. Studies have shown that related triazole compounds exhibit effective antifungal and antibacterial activities. The mode of action typically involves disruption of microbial cell membranes or inhibition of essential metabolic processes .

Anticonvulsant Effects

Recent investigations into the anticonvulsant potential of similar thio-acetamide derivatives suggest that this compound could be beneficial in treating epilepsy and other seizure disorders. The mechanism of action is believed to involve modulation of voltage-gated sodium channels, which are crucial for neuronal excitability .

Neuroprotective Effects

The neuroprotective properties of compounds like this compound have been explored in the context of neurodegenerative diseases. Research indicates that such compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Case Study 1: Anticancer Activity

A study published in MDPI highlighted the synthesis of various triazole derivatives and their evaluation against cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial efficacy, triazole derivatives were tested against standard bacterial strains. The findings suggested that some compounds displayed comparable or superior activity to established antibiotics like streptomycin .

Case Study 3: Neuroprotective Effects

Research focused on neuroprotection demonstrated that specific derivatives could significantly reduce neuronal death in models of oxidative stress. These findings support further exploration into their use as neuroprotective agents in clinical settings .

Chemical Reactions Analysis

Mechanistic Insights

The compound’s reactivity stems from its functional groups:

  • Thioether (-S-) : Susceptible to oxidation (e.g., to sulfoxides or sulfones) or nucleophilic substitution.

  • Amide group : Can undergo hydrolysis or participate in nucleophilic acyl substitutions .

  • Heterocyclic rings : Subject to electrophilic substitution or metal-catalyzed coupling reactions .

Key Reaction Types

  • Cyclization Reactions

    • The triazolopyridazine core is typically formed via condensation of hydrazine derivatives with carbonyl precursors, followed by cyclization under basic conditions .

    • Example: Hydrazinolysis of esters to form acetohydrazides, which react with isothiocyanates to yield thiosemicarbazides. These undergo ring closure to form the triazolethione framework .

  • Nucleophilic Substitution

    • The thioether group can react with electrophiles (e.g., alkyl halides) to form new sulfur-containing derivatives.

    • The acetamido group’s ethyl ester may undergo hydrolysis to carboxylic acids under acidic/basic conditions .

  • Biological Interactions

    • Similar triazolopyridazine derivatives exhibit enzyme inhibition (e.g., c-Met kinase) and anticancer activity, likely through interference with cellular signaling pathways .

Analytical and Characterization

  • Purity Assessment : Techniques such as HPLC, IR, and NMR are used to confirm the absence of impurities and validate structural integrity .

  • Mechanistic Studies : Spectroscopic methods (e.g., UV-Vis, fluorescence) may track reaction kinetics or enzyme-binding interactions.

Challenges and Optimization

  • Regioselectivity : The pyridin-2-yl substituent may influence reaction pathways compared to pyridin-3-yl analogs, requiring tailored conditions .

  • Yield Enhancement : Basic media (e.g., NaOH) are critical for cyclization steps, while temperature control minimizes side reactions .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data

Compound Molecular Weight Melting Point (°C) Key Functional Groups Reference
Target Compound ~412.48* Not reported Pyridin-2-yl, thioacetamido, benzoate
E-4b Not reported 253–255 Benzoylamino, dimethylpyrazole
I-6230 ~347.39* Not reported Pyridazin-3-yl, phenethylamino
AZD5153 ~581.69 Not reported Methoxy-triazolo, piperidine

*Calculated based on molecular formulas from .

Key Observations:

  • The target compound’s molecular weight (~412.48) positions it between smaller analogs like I-6230 and larger inhibitors like AZD5153, suggesting moderate bioavailability.

Preparation Methods

Esterification of 4-Aminobenzoic Acid

4-Aminobenzoic acid undergoes Fischer esterification in ethanol with sulfuric acid catalysis:
$$
\text{4-Aminobenzoic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 4-aminobenzoate} + \text{H}_2\text{O}
$$
Conditions : Reflux at 80°C for 6 hours. Yield : 87%.
Characterization : $$ ^1\text{H NMR} $$ (CDCl₃): δ 7.86 (d, J = 8.6 Hz, 2H, Ar-H), 6.65 (d, J = 8.6 Hz, 2H, Ar-H), 3.87 (s, 3H, CH₃).

Synthesis of Ethyl 4-(2-Chloroacetamido)Benzoate

Chloroacetylation of Ethyl 4-Aminobenzoate

The amino group is acylated with chloroacetyl chloride in the presence of a base (e.g., triethylamine):
$$
\text{Ethyl 4-aminobenzoate} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{Ethyl 4-(2-chloroacetamido)benzoate} + \text{HCl}
$$
Conditions : 0°C to room temperature, dichloromethane solvent. Yield : 78%.
Characterization : $$ ^1\text{H NMR} $$ (CDCl₃): δ 8.01 (d, J = 8.7 Hz, 2H), 7.69 (d, J = 8.7 Hz, 2H), 4.32 (q, J = 7.1 Hz, 2H), 4.18 (s, 2H), 1.35 (t, J = 7.1 Hz, 3H).

Synthesis of 3-(Pyridin-2-yl)-Triazolo[4,3-b]Pyridazine-6-Thiol

Cyclization to Form Triazolopyridazine Core

2-Hydrazinylpyridine derivatives react with electrophilic reagents to form triazole rings. For the pyridin-2-yl-substituted analog:

  • Hydrazine Formation : 6-Chloropyridazine-3-carboxylic acid reacts with hydrazine hydrate to yield 6-hydrazinylpyridazine.
  • Cyclization : Treatment with pyridine-2-carbonitrile in the presence of POCl₃ induces cyclization to 3-(pyridin-2-yl)-triazolo[4,3-b]pyridazine.

Thiolation of the Pyridazine Ring

The 6-position chloride is displaced with thiourea under reflux:
$$
\text{3-(Pyridin-2-yl)-triazolo[4,3-b]pyridazin-6-yl chloride} + \text{Thiourea} \xrightarrow{\Delta} \text{Thiol intermediate} + \text{HCl}
$$
Conditions : Ethanol, reflux for 4 hours. Yield : 65%.

Coupling Reaction to Form Thioether Linkage

Nucleophilic Substitution

The thiol intermediate reacts with ethyl 4-(2-chloroacetamido)benzoate in basic conditions:
$$
\text{Thiol} + \text{Chloroacetamido benzoate} \xrightarrow{\text{K}2\text{CO}3} \text{Target compound} + \text{KCl}
$$
Conditions : DMF, 60°C, 12 hours. Yield : 58%.

Analytical Characterization

Spectroscopic Data

  • *$$ ^1\text{H NMR} * (DMSO-d₆): δ 10.21 (s, 1H, NH), 8.72 (d, J = 4.8 Hz, 1H, Py-H), 8.34–7.12 (m, 8H, Ar-H), 4.29 (q, J = 7.1 Hz, 2H), 1.31 (t, J = 7.1 Hz, 3H).
  • LC-MS : m/z 479.1 [M+H]⁺.

Purity Assessment

HPLC : >98% purity (C18 column, 70:30 acetonitrile/water, 1 mL/min).

Optimization and Challenges

Reaction Efficiency

  • Thiol Stability : The thiol intermediate is prone to oxidation; reactions require inert atmospheres.
  • Solvent Selection : DMF enhances solubility but complicates purification. Alternatives like THF reduced yields by 15%.

Scalability

Gram-scale synthesis achieved 52% yield, highlighting minor losses during column chromatography.

Q & A

Q. What synthetic strategies are recommended for optimizing the preparation of Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate?

  • Methodological Answer :
    The synthesis can be optimized using a multi-step approach:
    • Step 1 : Couple 3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-thiol with ethyl chloroacetate in acetone using potassium carbonate to form the thioether intermediate .
    • Step 2 : React the intermediate with 4-aminobenzoic acid ethyl ester via carbodiimide-mediated amidation (e.g., EDC/HOBt) in DMF to introduce the acetamido bridge .
    • Critical Note : Sodium hydride in DMF has been effective for similar triazolo-pyridazine couplings, ensuring regioselectivity .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
    • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to verify aromatic protons (6.8–8.5 ppm for pyridyl and triazolo protons) and acetamido carbonyl signals (~168–170 ppm) .
    • HRMS : Confirm the molecular ion peak ([M+H]+^+) with an exact mass matching the theoretical value (e.g., 462.12 g/mol for C21_{21}H18_{18}N6_{6}O3_{3}S) .
    • IR : Validate the thioether (C-S stretch, ~600–700 cm1^{-1}) and ester carbonyl (~1730 cm1^{-1}) groups .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for biological targets?

  • Methodological Answer :
    • SAR Design :
  • Modify the pyridyl group : Introduce electron-withdrawing substituents (e.g., fluorine) to assess impact on receptor binding .
  • Vary the thioacetamido linker : Replace sulfur with oxygen or selenium to study electronic effects on antiproliferative activity .
    • Assays : Test derivatives in kinase inhibition or apoptosis assays (e.g., MTT for cytotoxicity) and correlate results with structural modifications .

Q. How to resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
    • Purity Analysis : Use HPLC (≥95% purity) to rule out impurities affecting activity .
    • Assay Conditions : Standardize protocols (e.g., cell line origin, incubation time) to minimize variability .
    • Metabolite Screening : Employ LC-MS to identify active metabolites that may contribute to discrepancies .

Q. What computational methods are suitable for predicting the binding mode of this compound to adenosine receptors?

  • Methodological Answer :
    • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with A2A_{2A}AR, focusing on the triazolo-pyridazine core and pyridyl group .
    • MD Simulations : Perform 100 ns molecular dynamics simulations in GROMACS to assess stability of ligand-receptor complexes .
    • Pharmacophore Mapping : Align with known antagonists (e.g., MRS5346) to identify critical hydrogen-bonding and hydrophobic features .

Data Contradiction & Validation Questions

Q. How to validate antiproliferative activity claims against cancer cell lines?

  • Methodological Answer :
    • Dose-Response Curves : Generate IC50_{50} values in ≥3 cell lines (e.g., MCF-7, HeLa) with triplicate measurements .
    • Selectivity Index : Compare cytotoxicity in normal cells (e.g., HEK293) to confirm cancer-specific activity .
    • Mechanistic Studies : Perform flow cytometry for cell-cycle arrest (e.g., G2/M phase) and Western blotting for apoptosis markers (e.g., caspase-3) .

Q. What strategies mitigate synthetic byproducts during triazolo-pyridazine formation?

  • Methodological Answer :
    • Reagent Optimization : Use anhydrous DMF and freshly prepared sodium hydride to minimize hydrolysis .
    • Chromatography : Purify intermediates via flash chromatography (silica gel, 5% MeOH/CH2 _2Cl2_2) before coupling .
    • In Situ Monitoring : Track reaction progress via TLC (Rf _f ~0.4 in ethyl acetate/hexane) to halt at completion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.